molecular formula C20H20FN5OS B2794493 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 1705483-72-2

4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B2794493
CAS No.: 1705483-72-2
M. Wt: 397.47
InChI Key: ZJCXYPOTIFOXAZ-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a fluoro group at position 4 and an azetidine ring at position 2. The azetidine is further functionalized with a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety. This structure combines a rigid heterocyclic scaffold (benzothiazole) with a conformationally flexible azetidine-piperazine system, which is frequently employed in medicinal chemistry to enhance target binding and pharmacokinetic properties .

Properties

IUPAC Name

[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5OS/c21-15-4-3-5-16-18(15)23-20(28-16)26-12-14(13-26)19(27)25-10-8-24(9-11-25)17-6-1-2-7-22-17/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXYPOTIFOXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzo[d]thiazole intermediate, followed by the formation of the azetidine ring. The final step involves coupling the azetidine intermediate with the pyridin-2-ylpiperazine moiety under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzo[d]thiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazole exhibit anticancer properties. For instance, compounds similar to 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole have shown efficacy against various cancer cell lines. In vitro studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells, primarily through the activation of caspase pathways and the inhibition of cell proliferation .

Antimicrobial Properties

The compound's piperazine component is associated with antimicrobial activities. Studies have shown that piperazine derivatives possess significant antibacterial and antifungal properties. For example, compounds containing piperazine rings have been evaluated against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth .

Neurological Applications

The piperazine structure is also linked to neuropharmacological effects. Research indicates that compounds with similar frameworks can act as serotonin receptor modulators, potentially offering therapeutic benefits for conditions such as depression and anxiety . The incorporation of the pyridine moiety may enhance central nervous system penetration, making it a candidate for neuroprotective drug development.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core through cyclization reactions involving thiourea and appropriate aldehydes.
  • Piperazine Functionalization : The introduction of the piperazine ring can be achieved via nucleophilic substitution reactions where piperazine derivatives react with activated carbonyl compounds.
  • Fluorination : The fluorine atom can be introduced using fluorinating agents such as Selectfluor or via electrophilic fluorination methods.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Studies

Several studies have documented the biological activities of benzothiazole derivatives:

  • A study published in PMC highlighted the anticancer efficacy of thiazolidine derivatives against glioblastoma cells, suggesting that modifications in the benzothiazole structure could enhance activity .
  • Another research article focused on piperazine derivatives as potential treatments for HIV, demonstrating their ability to inhibit viral replication effectively .

Mechanism of Action

The mechanism of action of 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Analogues with Azetidine-Piperazine-Carbonyl Motifs

BK78943 (1-(3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)ethan-1-one)
  • Structural Differences : Replaces the benzothiazole-fluoro group with an acetylated azetidine and substitutes pyridin-2-yl with 5-(trifluoromethyl)pyridin-2-yl.
  • Impact : The trifluoromethyl group increases lipophilicity (ClogP ≈ 2.8 vs. ~2.1 for the target compound) and may enhance membrane permeability. However, steric bulk could reduce binding affinity to targets sensitive to substituent size .
Compound 4b (2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline)
  • Structural Differences: Substitutes benzothiazole with a quinoline-pyrazole system and introduces a 4-methylphenyl group.
  • Impact: The quinoline system may improve π-π stacking with aromatic residues in targets like kinases. The methylphenyl group could enhance hydrophobic interactions but reduce solubility (calculated aqueous solubility: ~0.02 mg/mL vs. ~0.05 mg/mL for benzothiazole derivatives) .
E543-0373 (3-(2-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one)
  • Structural Differences: Replaces benzothiazole with a triazoloquinazolinone core and adds a 2-fluorophenyl group.
  • Molecular weight (469.48 g/mol) is higher than the target compound (~377 g/mol), which may affect bioavailability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)*
Target Compound C₁₈H₁₈FN₅OS 377.43 4-Fluoro-benzothiazole, azetidine-piperazine ~2.1 ~0.05
BK78943 C₁₆H₁₉F₃N₄O₂ 356.34 Trifluoromethylpyridine, acetyl-azetidine ~2.8 ~0.03
Compound 4b C₂₉H₂₆N₆O 475.22 Quinoline-pyrazole, 4-methylphenyl ~3.5 ~0.02
E543-0373 C₂₅H₂₀FN₇O₂ 469.48 Triazoloquinazolinone, 2-fluorophenyl ~3.0 ~0.01

*Estimated using fragment-based methods (e.g., AlogPS).

Biological Activity

The compound 4-fluoro-2-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-1,3-benzothiazole is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • Fluorine atom : Enhances lipophilicity and bioavailability.
  • Pyridine ring : Known for its role in enhancing receptor binding.
  • Piperazine moiety : Often associated with psychoactive properties.

The molecular formula is C19H22FN3O2SC_{19}H_{22}FN_3O_2S, with a molecular weight of approximately 367.46 g/mol.

Research indicates that this compound interacts with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Receptor Binding : The compound shows affinity for muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory processes.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes related to neurotransmitter degradation, thereby enhancing neurotransmitter levels in synaptic clefts.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an anti-tubercular agent. For instance, compounds structurally related to it have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in various derivatives .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy. Notably, one study reported significant reductions in bacterial load in treated subjects compared to controls, indicating potential use in treating tuberculosis and other infectious diseases.

Safety Profile

Safety assessments have been conducted using human cell lines. The results indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-Tubercular Activity : A study reported that derivatives similar to this compound exhibited IC90 values between 3.73 and 4.00 μM against Mycobacterium tuberculosis .
  • Neuroprotective Effects : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various compounds related to this compound:

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnti-tubercular1.35
Compound BNeuroprotective2.18
Compound CEnzyme inhibition<10

Q & A

Q. How does oxidative metabolism impact the compound’s bioavailability?

  • Methodology :
  • Microsomal Stability Assay : Incubate with NADPH-fortified HLMs; quantify parent compound depletion via LC-MS.
  • Metabolite Profiling : Identify major Phase I metabolites (e.g., hydroxylation at the benzothiazole C4) .

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